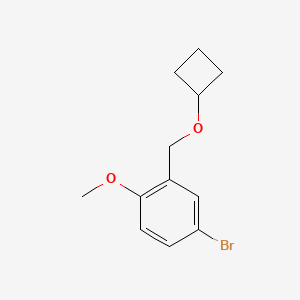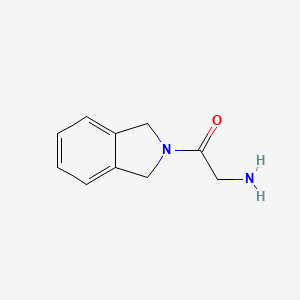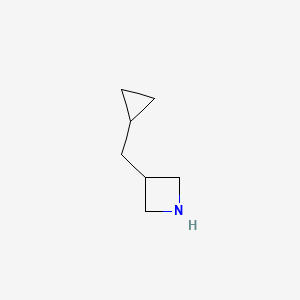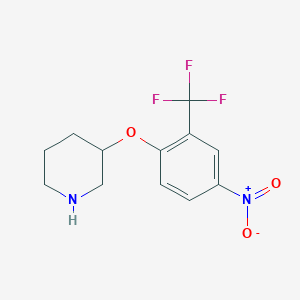
Fmoc-N-(propyl)-glycine
説明
“Fmoc-N-(propyl)-glycine” is a biochemical used for proteomics research . It has a molecular formula of C20H21NO4 and a molecular weight of 339.39 .
Synthesis Analysis
The synthesis of this compound involves Fmoc-based peptide synthesis . This process includes the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and a strategy for the coupling of α,α-disubstituted alkenyl amino acids .Molecular Structure Analysis
The molecular structure of this compound involves the Fmoc group attached to the N α ‐amine of an amino acid .Chemical Reactions Analysis
The chemical reactions involving this compound include the use of the fluorenylmethyloxycarbonyl (Fmoc) moiety as an N-masking group of the N-terminal cysteine of the middle peptide thioester segment . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o -aminoanilide .Physical And Chemical Properties Analysis
This compound has a molecular weight of 339.4 g/mol, a XLogP3-AA of 3.7, one hydrogen bond donor count, four hydrogen bond acceptor count, and seven rotatable bond count . Its exact mass and monoisotopic mass are 339.14705815 g/mol .科学的研究の応用
Peptide Synthesis and Modification
Fmoc-N-(propyl)-glycine is utilized in peptide synthesis, particularly in the context of peptide nucleic acid (PNA) oligomerization. For example, Wojciechowski and Hudson (2008) describe the synthesis of peptide nucleic acid monomers using this compound derivatives for solid-phase peptide synthesis. This demonstrates the compound's utility in generating complex peptide structures, essential for various biomedical applications (Wojciechowski & Hudson, 2008).
Biocompatibility and Biomedical Applications
Liang et al. (2010) investigated a peptide containing a hydrophobic N-fluorenyl-9-methoxycarbonyl (FMOC) tail for its biocompatibility, specifically in ophthalmology. This study highlights the potential of FMOC-based peptides, like this compound, in creating implantable drug delivery systems for treating ocular diseases (Liang et al., 2010).
Materials Science and Corrosion Inhibition
In the field of materials science, this compound derivatives have been explored as corrosion inhibitors. Chen (2018) synthesized a novel glycine derivative, (9H-fluoren-9-yl) methyl (2-(heptadecyl amino)-2-oxoethylcarbamate (FMOC), and investigated its efficacy as a corrosion inhibitor for carbon steel. This research opens avenues for using this compound derivatives in industrial applications, especially in protecting metals from corrosion (Chen, 2018).
Hydrogel Formation and Biomaterials
Nita et al. (2022) explored the use of short aromatic peptide derivatives, including this compound, in forming extracellular matrix-like hydrogels. These hydrogels, due to their nanofibrillar architecture, show promise in biomedical applications such as cell culture substrates and tissue engineering (Nita et al., 2022).
将来の方向性
作用機序
Target of Action
The primary target of Fmoc-N-(propyl)-glycine is the amino group of an amino acid . The compound is used in the field of peptide synthesis, where it serves as a protecting group for the amino group . This protection is crucial for the successful formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group .
Mode of Action
This compound interacts with its targets by forming a protective layer around the amino group . This is achieved through a reaction with the amino group, resulting in the formation of a carbamate . The protective layer prevents unwanted reactions during the peptide synthesis process, allowing for the successful formation of peptide bonds .
Biochemical Pathways
The use of this compound affects the pathway of peptide synthesis . By protecting the amino group, the compound allows for the successful activation of the carboxyl group of an amino acid, a crucial step in the formation of peptide bonds . This results in the efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a protecting group in peptide synthesis . The compound is typically introduced into the system through a reaction with the amino group of an amino acid . Once its role is fulfilled, the Fmoc group is removed by a base . This process influences the bioavailability of the compound, as it is only present in the system for the duration of the peptide synthesis process .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the successful synthesis of peptides . By protecting the amino group, the compound allows for the formation of peptide bonds without unwanted side reactions . This results in the creation of peptides of varying sizes and complexities, which are crucial for various biological functions .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. The compound is typically used in a controlled laboratory setting, where factors such as temperature, pH, and the presence of other chemicals can be carefully regulated . These factors can influence the efficiency of the compound’s protective action, as well as its stability within the system .
特性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(propyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,2,11-13H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSPPCXYCLZPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



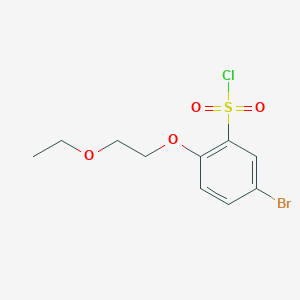
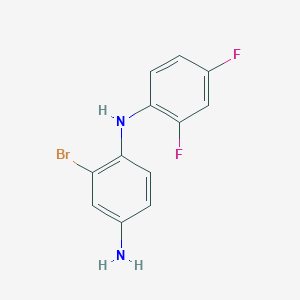

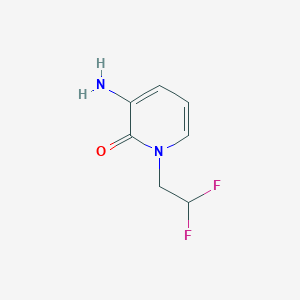

![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)
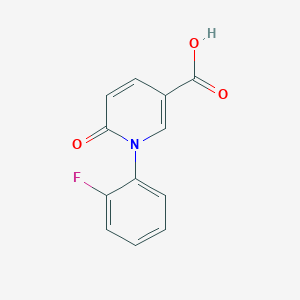
![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)

